

# In-Depth Technical Guide: Tenofovir-C3-O-C15-CF3 Ammonium

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the basic properties of **Tenofovir-C3-O-C15-CF3 ammonium**, a novel long-acting prodrug of the potent nucleotide reverse transcriptase inhibitor, tenofovir. This document collates available data on its chemical and physical properties, alongside a generalized framework for its synthesis and analysis based on related long-chain tenofovir derivatives. The guide also details the established mechanism of action for tenofovir prodrugs and the logical pathway for the intracellular activation of this lipophilic conjugate. The information is intended to support further research and development of this and similar compounds as potential long-acting antiretroviral agents.

### **Core Properties**

**Tenofovir-C3-O-C15-CF3 ammonium** is a chemically modified version of tenofovir designed for enhanced pharmacokinetic properties. The addition of a long C15 alkyl chain with a terminal trifluoromethyl group, connected via a C3 linker, significantly increases the lipophilicity of the parent molecule. This modification is intended to prolong its half-life and improve its distribution in the body.[1][2][3][4]

#### **Chemical and Physical Data**



A summary of the fundamental properties of **Tenofovir-C3-O-C15-CF3 ammonium** is presented in the table below.

Property	Value	Source
CAS Number	2611373-80-7	[5][6][7][8]
Molecular Formula	C28H52F3N6O5P	[5]
Molecular Weight	640.72 g/mol	[5]

Further quantitative data, such as aqueous solubility, pKa, and partition coefficient (LogP), are not yet publicly available in the reviewed literature.

#### **Mechanism of Action and Metabolic Activation**

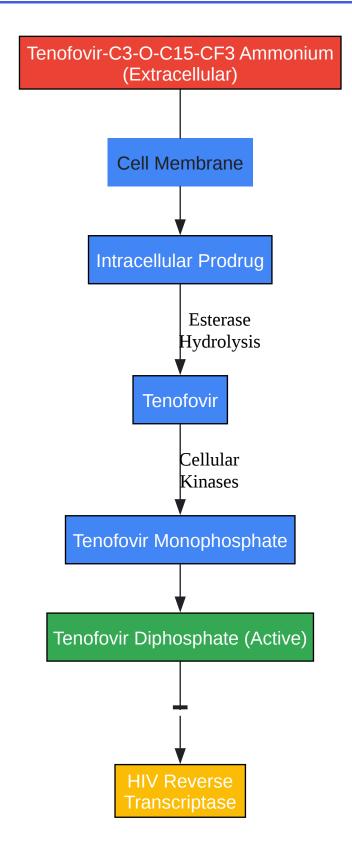
As a prodrug of tenofovir, the primary mechanism of action of **Tenofovir-C3-O-C15-CF3 ammonium** is the inhibition of viral reverse transcriptase.[9] The long-chain lipophilic moiety is designed to be cleaved intracellularly, releasing the active tenofovir molecule.

#### **Intracellular Activation Pathway**

The metabolic activation of tenofovir prodrugs is a multi-step enzymatic process that occurs within target cells. The proposed pathway for **Tenofovir-C3-O-C15-CF3 ammonium**, based on similar lipid-conjugated prodrugs, is as follows:

- Cellular Uptake: The lipophilic nature of the molecule facilitates its passive diffusion across the cell membrane.
- Ester Hydrolysis: Intracellular esterases, such as cathepsin A (CatA) and carboxylesterase 1
  (CES1), are responsible for cleaving the ester bond linking the lipid tail to the tenofovir
  molecule.[10]
- Phosphorylation: Once tenofovir is released, it is phosphorylated by cellular kinases to its active diphosphate form, tenofovir diphosphate (TFV-DP).[9][11]
- Viral Inhibition: TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and also as a chain terminator when incorporated into viral DNA, thus preventing viral replication.





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Caption: Proposed metabolic activation pathway of **Tenofovir-C3-O-C15-CF3 Ammonium**.

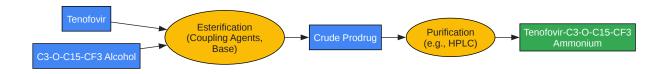


### **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **Tenofovir-C3-O-C15-CF3 ammonium** are not explicitly available in the public domain. However, based on the synthesis of other long-chain tenofovir prodrugs, a generalized workflow can be proposed.

#### **General Synthesis Workflow**

The synthesis of long-chain tenofovir prodrugs typically involves the esterification of tenofovir with a lipophilic alcohol.



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